2-(2-Bromo-3-fluorophenyl)acetaldehyde
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Overview
Description
2-(2-Bromo-3-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6BrFO It is a derivative of acetaldehyde, where the hydrogen atoms are substituted by a bromo and a fluoro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-fluorophenyl)acetaldehyde typically involves the bromination and fluorination of phenylacetaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-fluorophenyl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions where the bromo or fluoro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: 2-(2-Bromo-3-fluorophenyl)acetic acid.
Reduction: 2-(2-Bromo-3-fluorophenyl)ethanol.
Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromo-3-fluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-fluorophenyl)acetaldehyde involves its interaction with various molecular targets. The presence of the bromo and fluoro groups can influence its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-2-fluorophenyl)acetaldehyde: Similar structure but with different substitution pattern.
2-Bromo-5-fluorophenylacetaldehyde: Another isomer with distinct properties.
2-(2-Bromo-4-fluorophenyl)acetaldehyde: Variation in the position of the fluoro group.
Uniqueness
2-(2-Bromo-3-fluorophenyl)acetaldehyde is unique due to its specific substitution pattern, which can result in different chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable for targeted research and applications.
Properties
Molecular Formula |
C8H6BrFO |
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Molecular Weight |
217.03 g/mol |
IUPAC Name |
2-(2-bromo-3-fluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6BrFO/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3,5H,4H2 |
InChI Key |
ZWVWQXJKOHHZQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CC=O |
Origin of Product |
United States |
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